molecular formula C18H23N3O4S2 B5226055 1-[(4-Ethoxyphenyl)methyl]-3-[(4-ethoxyphenyl)sulfonylamino]thiourea

1-[(4-Ethoxyphenyl)methyl]-3-[(4-ethoxyphenyl)sulfonylamino]thiourea

Cat. No.: B5226055
M. Wt: 409.5 g/mol
InChI Key: NRUCHRZCTQHVEV-UHFFFAOYSA-N
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Description

1-[(4-Ethoxyphenyl)methyl]-3-[(4-ethoxyphenyl)sulfonylamino]thiourea is a synthetic organic compound with potential applications in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-Ethoxyphenyl)methyl]-3-[(4-ethoxyphenyl)sulfonylamino]thiourea typically involves multi-step organic reactions. One common method includes the reaction of 4-ethoxybenzyl chloride with thiourea in the presence of a base, followed by sulfonylation with 4-ethoxybenzenesulfonyl chloride. The reaction conditions often require controlled temperatures and the use of solvents like dichloromethane or ethanol to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, would be employed to achieve high-quality products.

Chemical Reactions Analysis

Types of Reactions

1-[(4-Ethoxyphenyl)methyl]-3-[(4-ethoxyphenyl)sulfonylamino]thiourea undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the ethoxyphenyl groups, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of substituted thioureas or ethers.

Scientific Research Applications

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and as a component in specialty chemicals.

Mechanism of Action

The mechanism of action of 1-[(4-Ethoxyphenyl)methyl]-3-[(4-ethoxyphenyl)sulfonylamino]thiourea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and affecting various biochemical pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(4-Chlorophenyl)methyl]-3-[(4-ethoxyphenyl)sulfonylamino]thiourea
  • 1-[(4-Methoxyphenyl)methyl]-3-[(4-ethoxyphenyl)sulfonylamino]thiourea
  • 1-[(4-Ethoxyphenyl)methyl]-3-[(4-methylphenyl)sulfonylamino]thiourea

Uniqueness

1-[(4-Ethoxyphenyl)methyl]-3-[(4-ethoxyphenyl)sulfonylamino]thiourea is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of ethoxy groups enhances its solubility and reactivity, making it a valuable compound for various applications.

Properties

IUPAC Name

1-[(4-ethoxyphenyl)methyl]-3-[(4-ethoxyphenyl)sulfonylamino]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O4S2/c1-3-24-15-7-5-14(6-8-15)13-19-18(26)20-21-27(22,23)17-11-9-16(10-12-17)25-4-2/h5-12,21H,3-4,13H2,1-2H3,(H2,19,20,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRUCHRZCTQHVEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CNC(=S)NNS(=O)(=O)C2=CC=C(C=C2)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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